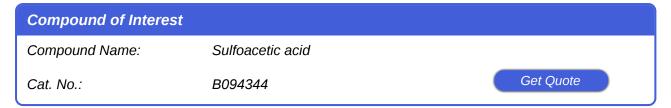


An In-depth Technical Guide to the Physicochemical Properties of Sulfoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **sulfoacetic acid**. The information is presented to support research, scientific analysis, and drug development activities where **sulfoacetic acid** may be utilized as a reagent, intermediate, or excipient.

Core Physicochemical Properties

Sulfoacetic acid (IUPAC name: 2-**sulfoacetic acid**) is a hygroscopic organic compound that possesses both a carboxylic acid and a sulfonic acid functional group. This dual functionality imparts unique chemical characteristics, making it a subject of interest in various chemical and biological applications.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **sulfoacetic** acid.



Property	Value	Notes
Molecular Formula	C2H4O5S	
Molecular Weight	140.12 g/mol	
Melting Point	81-88 °C[1]	The anhydrous form melts at 84-86 °C.[2]
Boiling Point	245 °C (decomposes)[3]	Decomposes at the boiling point.[3]
Density	1.875 g/cm ³	
pKaı (Sulfonic Acid)	~ -2.8	Estimated value.
pKa ₂ (Carboxylic Acid)	4.0[4]	Determined at 25 °C.[5]
Water Solubility	103.7 g/L at 25 °C[1]	Highly soluble in water.
Solubility in other Solvents	Soluble in alcohol and acetone; Insoluble in ether and chloroform.[6]	Data for the monohydrate form.[3]
LogP	-0.88 at 25 °C[1]	Indicates high hydrophilicity.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are intended to serve as a reference for laboratory investigation.

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa values) of **sulfoacetic acid** can be accurately determined by potentiometric titration. As a dicarboxylic acid, two equivalence points will be observed, corresponding to the neutralization of the sulfonic acid and carboxylic acid groups, respectively.

Materials and Equipment:

- Sulfoacetic acid
- Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)



- Standardized 0.1 M hydrochloric acid (HCI) solution
- Potassium chloride (KCI) for maintaining ionic strength
- pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
- Magnetic stirrer and stir bar
- Burette (50 mL)
- Beaker (250 mL)
- Volumetric flasks and pipettes

Procedure:

- Preparation of the Analyte Solution: Accurately weigh a sample of sulfoacetic acid to prepare a solution of approximately 0.01 M concentration in a volumetric flask. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
- Initial pH Adjustment: Transfer a known volume (e.g., 100 mL) of the **sulfoacetic acid** solution to a beaker. If necessary, adjust the initial pH to below 2.0 with the 0.1 M HCl solution to ensure both acidic groups are fully protonated.
- Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.
- Data Analysis: Plot the pH values versus the volume of NaOH added. The two equivalence points can be determined from the inflection points of the titration curve. The pKa values can be determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa₁, and the second to pKa₂.



Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials and Equipment:

- Sulfoacetic acid
- Distilled or deionized water
- Thermostatically controlled shaker or water bath
- Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm)
- Analytical balance
- Vials or flasks with airtight seals
- A validated analytical method for quantifying sulfoacetic acid concentration (e.g., HPLC-UV)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of sulfoacetic acid to a
 series of vials or flasks containing a known volume of water. The amount of excess solid
 should be sufficient to ensure that a saturated solution is formed and that solid material
 remains at equilibrium.
- Equilibration: Seal the vials and place them in the thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, separate the solid and liquid



phases by centrifugation or filtration. It is crucial to perform this step at the equilibration temperature to avoid any changes in solubility.

- Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of sulfoacetic acid using a validated analytical method.
- Solubility Determination: The average concentration from the replicate samples represents
 the equilibrium solubility of sulfoacetic acid at the specified temperature.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of **sulfoacetic acid**. Due to its polar and ionic nature, ion-exchange or reversed-phase chromatography with an ion-pairing agent is often employed.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase for ion-pair chromatography consists of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group.
- Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.



Procedure:

- Standard Preparation: Prepare a series of standard solutions of sulfoacetic acid of known concentrations in the mobile phase.
- Calibration: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
- Sample Analysis: Inject the prepared sample solution into the HPLC system.
- Quantification: Identify the sulfoacetic acid peak based on its retention time compared to the standards. Quantify the amount of sulfoacetic acid in the sample by using the calibration curve.

Synthesis of Sulfoacetic Acid

A common laboratory-scale synthesis of **sulfoacetic acid** involves the reaction of chloroacetic acid with sodium sulfite.

Reaction: CICH2COOH + Na2SO3 → HO3SCH2COONa + NaCl

Materials:

- Chloroacetic acid
- Sodium sulfite (anhydrous)
- Sodium hydroxide (for neutralization)
- Barium chloride (for purification)
- Sulfuric acid (for acidification)
- Distilled water

Procedure:

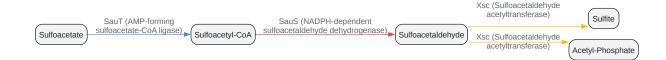


- Neutralization of Chloroacetic Acid: Dissolve chloroacetic acid in water and neutralize it with a solution of sodium hydroxide.
- Sulfonation: Add a solution of sodium sulfite to the neutralized chloroacetic acid solution.
 Heat the reaction mixture, for example, at 98°C for one hour, to promote the nucleophilic substitution reaction.[8]
- Purification via Barium Salt: After the reaction is complete, add an excess of barium chloride solution to the reaction mixture. This will precipitate the sparingly soluble barium sulfoacetate.[8]
- Isolation of Barium Sulfoacetate: Filter the precipitate and wash it with hot water to remove any soluble impurities.
- Conversion to Sulfoacetic Acid: Suspend the purified barium sulfoacetate in water and add
 a stoichiometric amount of sulfuric acid. This will precipitate barium sulfate, leaving
 sulfoacetic acid in the solution.
- Final Purification: Filter off the barium sulfate precipitate. The resulting aqueous solution of sulfoacetic acid can be concentrated by evaporation of water under reduced pressure.

Visualizations

Bacterial Degradation Pathway of Sulfoacetate

Sulfoacetate is a known metabolite in some bacteria, such as Cupriavidus necator H16. The degradation pathway involves the activation of sulfoacetate to sulfoacetyl-CoA, followed by reduction to sulfoacetaldehyde, and subsequent cleavage to yield sulfite and acetyl-phosphate. [3][6]





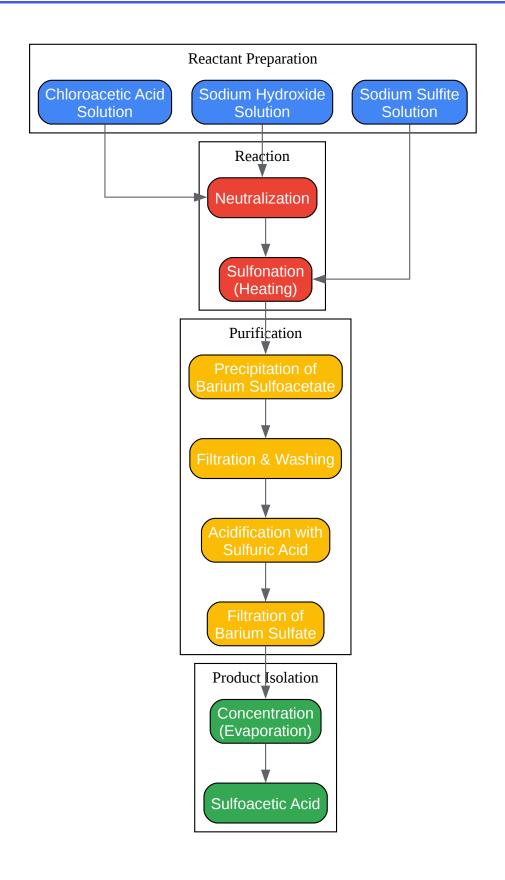
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Bacterial degradation pathway of sulfoacetate.

Experimental Workflow: Synthesis of Sulfoacetic Acid

The following diagram illustrates the key steps in the laboratory synthesis of **sulfoacetic acid** from chloroacetic acid and sodium sulfite.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Sulfoacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094344#physicochemical-properties-of-sulfoacetic-acid]

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